"physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid"
"physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromobenzo[b]thiophene-3-acetic acid is a heterocyclic compound belonging to the benzothiophene class. This class of molecules is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and diverse biological activities. The presence of the bromine atom and the acetic acid moiety on the benzothiophene scaffold provides multiple points for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid, potential experimental protocols, and its relevance in biological pathways.
Physical and Chemical Properties
The definitive quantitative physical and chemical properties of 5-bromobenzo[b]thiophene-3-acetic acid are not extensively reported in publicly available literature. The following tables summarize the available data for the target compound and its close structural analogs to provide a comparative reference.
Table 1: Physical Properties of 5-Bromobenzo[b]thiophene-3-acetic Acid and Related Compounds
| Property | 5-Bromobenzo[b]thiophene-3-acetic acid | 5-Chlorobenzo[b]thiophene-3-acetic acid | Benzo[b]thiophene-3-acetic acid |
| Molecular Formula | C₉H₅BrO₂S[1] | C₁₀H₇ClO₂S[2] | C₁₀H₈O₂S[3] |
| Molecular Weight | 257.10 g/mol [1] | 226.67 g/mol | 192.24 g/mol [3] |
| Appearance | White to pale yellow to pale yellow-red powder to crystal | White to cream to yellow crystals or powder[2] | White to dark cream to cream to yellow to pale brown crystals or powder |
| Melting Point | Data not available | 151.5-157.5 °C[2] | 110 °C |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Low water solubility |
| pKa | Data not available | Data not available | Data not available |
Table 2: Chemical Identifiers for 5-Bromobenzo[b]thiophene-3-acetic Acid
| Identifier | Value |
| CAS Number | 7312-24-5[1] |
| Molecular Formula | C₉H₅BrO₂S[1] |
| Molecular Weight | 257.10 g/mol [1] |
| InChI Key | Data not available |
| SMILES | O=C(O)CC1=CSC2=CC=C(Br)C=C12 |
Table 3: Spectral Data Availability for 5-Bromobenzo[b]thiophene-3-acetic Acid
| Spectral Data | Availability |
| ¹H NMR | Mentioned as available[4] |
| ¹³C NMR | Mentioned as available[4] |
| Infrared (IR) | Mentioned as available[4] |
| Mass Spectrometry (MS) | Mentioned as available[4] |
Experimental Protocols
Potential Synthetic Approach:
A plausible synthesis could involve the cyclization of a substituted thiophenol with a suitable three-carbon building block containing a carboxylic acid or a precursor group. One general approach for the synthesis of benzo[b]thiophene-3-acetic acids involves the reaction of a thiophenol with ethyl 4-chloroacetoacetate, followed by cyclization and hydrolysis.
Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for 5-bromobenzo[b]thiophene-3-acetic acid.
Purification:
Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) or column chromatography on silica gel.
Characterization:
The purified compound would be characterized by the spectroscopic methods listed in Table 3.
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¹H NMR: To confirm the proton environment of the molecule.
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¹³C NMR: To identify all unique carbon atoms.
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IR Spectroscopy: To identify functional groups, particularly the carboxylic acid O-H and C=O stretches.
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Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
While the direct biological activity of 5-bromobenzo[b]thiophene-3-acetic acid is not extensively documented, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents.[5][6] These derivatives have been shown to target the RhoA/ROCK signaling pathway.[5][6]
The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression and metastasis. Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.
The RhoA/ROCK Signaling Pathway:
Caption: Inhibition of the RhoA/ROCK signaling pathway by benzo[b]thiophene derivatives.
This pathway highlights the mechanism by which inhibitors targeting ROCK can prevent the downstream effects of RhoA activation, which are crucial for cancer cell motility. The development of inhibitors based on the 5-bromobenzo[b]thiophene-3-acetic acid scaffold could therefore be a promising strategy for anticancer drug discovery.
Conclusion
5-Bromobenzo[b]thiophene-3-acetic acid is a valuable scaffold for chemical synthesis, particularly in the context of developing new therapeutic agents. While there is a need for more comprehensive characterization of its physical and chemical properties, the available information on related compounds and the demonstrated biological relevance of its derivatives underscore its importance for further research. The insights into its potential role as a precursor for inhibitors of the RhoA/ROCK pathway open up exciting avenues for the development of novel anticancer therapies. Future work should focus on elucidating the precise physicochemical parameters of this compound and exploring its direct biological activities.
References
- 1. scbt.com [scbt.com]
- 2. 5-Chlorobenzo[b]thiophene-3-acetic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Benzo[b]thiophene-3-acetic acid | C10H8O2S | CID 70799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMOBENZO[B]THIOPHENE-3-CARBOXYLIC ACID(7312-24-5) IR Spectrum [chemicalbook.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
